molecular formula C23H32N2O3 B1664986 ACETANILIDE, 4'-(5-(p-(DIMETHYLAMINO)PHENOXY)PENTYLOXY)-N-ETHYL- CAS No. 102753-74-2

ACETANILIDE, 4'-(5-(p-(DIMETHYLAMINO)PHENOXY)PENTYLOXY)-N-ETHYL-

Cat. No. B1664986
M. Wt: 384.5 g/mol
InChI Key: KFJWKRRPZNNFEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetanilide, 4'-(5-(p-(dimethylamino)phenoxy)pentyloxy)-N-ethyl- is a bioactive chemical.

Scientific Research Applications

Polymer Synthesis

One application of acetanilide derivatives is in the synthesis of acrylic polymers with potential pharmacological activity. For instance, the synthesis and free-radical polymerization of 4-[6-(methacryloyloxy)hexyloxy]acetanilide, an acrylic derivative of ‘paracetamol’ (4-hydroxyacetanilide), was explored for creating macromolecular systems with pharmacological properties (Levenfeld, Román, & Madruga, 1990).

Free Radical Metabolites Study

Acetanilide derivatives have been studied for their oxidation into free radical metabolites by plant and mammalian peroxidases. Such studies are critical for understanding the reactivity and formation of phenoxyl free radicals, which are crucial in pharmacological and toxicological research (Fischer, West, Harman, & Mason, 1985).

Microsomal Hydroxylase Activity

Research has also focused on the role of acetanilide in enzyme activity, specifically in hepatic microsomes. The study of acetanilide derivatives helps in understanding the hydroxylation process and its implications in drug metabolism and detoxification (Lewandowski, Chui, Levi, & Hodgson, 1991).

Antimalarial Drug Synthesis

Acetanilide derivatives have been used in the synthesis of potential antimalarial drugs. These derivatives offer a pathway for creating new compounds with enhanced efficacy against malaria (Zhong, Deng, Zhong, & Wang, 1990).

Analyzing Drug Interactions

Studies involving acetanilide derivatives also contribute to our understanding of drug interactions and metabolism. This includes the analysis of how different drugs and their metabolites behave in biological systems, contributing to safer and more effective therapeutic practices (Bhagat, 2017).

properties

CAS RN

102753-74-2

Product Name

ACETANILIDE, 4'-(5-(p-(DIMETHYLAMINO)PHENOXY)PENTYLOXY)-N-ETHYL-

Molecular Formula

C23H32N2O3

Molecular Weight

384.5 g/mol

IUPAC Name

N-[4-[5-[4-(dimethylamino)phenoxy]pentoxy]phenyl]-N-ethylacetamide

InChI

InChI=1S/C23H32N2O3/c1-5-25(19(2)26)21-11-15-23(16-12-21)28-18-8-6-7-17-27-22-13-9-20(10-14-22)24(3)4/h9-16H,5-8,17-18H2,1-4H3

InChI Key

KFJWKRRPZNNFEU-UHFFFAOYSA-N

SMILES

CCN(C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)N(C)C)C(=O)C

Canonical SMILES

CCN(C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)N(C)C)C(=O)C

Appearance

Solid powder

Other CAS RN

102753-74-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acetanilide, 4'-(5-(p-(dimethylamino)phenoxy)pentyloxy)-N-ethyl-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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